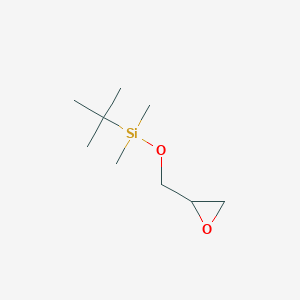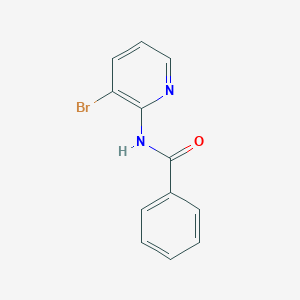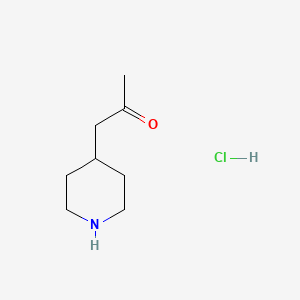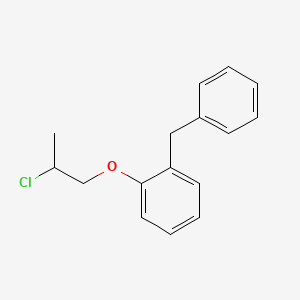
tert-Butyldimethylsilyl glycidyl ether
Vue d'ensemble
Description
Tert-Butyldimethylsilyl glycidyl ether is a chemical compound with the molecular formula C9H20O2Si . It is used in laboratory settings and for the synthesis of other substances .
Synthesis Analysis
This compound can be synthesized from glycidol, via hydrolytic kinetic resolution (HKR) in the presence of R - (salen)Co complex and water . It may also be used to synthesize (R/S)-1-benzylamino-3-(tert-butyldimethylsilyloxy)propan-2-ol and (2R/2S)-1-(tert-butyldimethylsilyloxy)-3-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethyl]amino}propan-2-ol .Molecular Structure Analysis
The molecular weight of this compound is 188.34 . The empirical formula is C9H20O2Si .Chemical Reactions Analysis
This compound is stable to aqueous base, but may be converted back to the alcohols under acidic conditions . It can also be desilylated to their corresponding alcohols and phenols, respectively, in DMSO, at 80°C, in very good yield in the presence of P(MeNCH2CH2)3N as a catalyst .Physical And Chemical Properties Analysis
This compound is a liquid at 20°C . It has a boiling point of 30°C/0.5 mmHg . The specific gravity at 20/20 is 0.90 . The refractive index is 1.43 .Applications De Recherche Scientifique
Hydroxyl Group Protection
Tert-Butyldimethylsilyl (TBDMS) glycidyl ether is a chemical agent used for the protection of hydroxyl groups. It provides stability under various conditions while being susceptible to easy removal when required. The ethers of this substance are stable in water or alcohol bases and are resistant to hydrogenolysis and mild chemical reduction. This makes them useful in a wide variety of hydroxyl-protecting applications, including in the synthesis of prostaglandins (Corey & Venkateswarlu, 1972).
Catalysis in Desilylation
TBDMS ethers of primary, secondary, and tertiary alcohols, as well as phenolic TBDMS ethers, can be desilylated effectively in the presence of specific catalysts. This process is crucial for converting these ethers back to their corresponding alcohols or phenols, which has implications in various synthetic and analytical chemistry applications (Yu & Verkade, 2000).
Polymer Synthesis
TBDMS glycidyl ether is used in the synthesis of linear polyglycidols with high molar masses. This involves monomer-activated anionic polymerization of protected monomers, including tert-butyl glycidyl ether. The process facilitates the preparation of polymers with controlled high molar masses and narrow chain dispersity, which are essential for various industrial applications (Gervais et al., 2010).
Analytical Chemistry
In analytical chemistry, tert-butyldimethylsilyl ether derivatives are used for the separation of complex mixtures by gas chromatography and for quantification by gas chromatography-mass spectrometry. This application is particularly important in the analysis of fatty acids and other complex organic compounds (Woollard, 1983).
Mécanisme D'action
Target of Action
tert-Butyldimethylsilyl glycidyl ether, also known as tert-butyl-dimethyl-(oxiran-2-ylmethoxy)silane , is primarily used as a protective group for alcohols in organic synthesis . Its primary targets are the hydroxyl groups of alcohols and phenols .
Mode of Action
The compound interacts with its targets by silylation, a process where a silicon atom is introduced into a molecule . In the case of this compound, it reacts with alcohols to form silyl ethers, protecting the hydroxyl group from further reactions . This protection can be reversed under acidic conditions or by treatment with tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .
Biochemical Pathways
The silylation of alcohols and phenols by this compound affects the reactivity of these compounds, allowing for selective reactions in multi-functional molecules . The downstream effects of this modification depend on the specific synthetic pathway being employed.
Pharmacokinetics
Its physical properties such as boiling point (195-197 °c) and density (0901 g/mL at 25 °C) have been reported .
Result of Action
The primary result of the action of this compound is the protection of hydroxyl groups in alcohols and phenols. This allows for selective reactions in other parts of the molecule, increasing the efficiency and selectivity of synthetic processes .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. It is stable to aqueous base, but can be converted back to the alcohols under acidic conditions . The silylation reaction is typically carried out in anhydrous conditions to prevent hydrolysis .
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl-dimethyl-(oxiran-2-ylmethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-9(2,3)12(4,5)11-7-8-6-10-8/h8H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANSSVVGZPNSKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394090 | |
| Record name | tert-Butyldimethylsilyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78906-15-7 | |
| Record name | tert-Butyldimethylsilyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-Chlorophenyl)-(2-hydroxynaphthalen-1-yl)-methyl]-acetamide](/img/structure/B1608675.png)

![4-[4-(2-Carboxybenzoyl)phenyl]butyric acid](/img/structure/B1608680.png)
![1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1608682.png)









